Chain Branching: LogP and Hydrophobicity
Isooctyl hydrogen succinate features a branched 6-methylheptyl chain, which confers a measurably lower LogP compared to its linear-chain isomer, monooctyl succinate (n-octyl hydrogen succinate, CAS 74295-86-6), despite identical molecular weight and elemental composition [1]. The calculated LogP for isooctyl hydrogen succinate is reported as 3.25 (or XLogP 2.7), while the linear analog is expected to exhibit a higher LogP due to the absence of chain branching, which reduces molecular packing efficiency and alters partitioning behavior between aqueous and organic phases [1]. This difference is not merely theoretical: in industrial surfactant applications, branched-chain succinate esters have been shown to modulate hydrophilic-lipophilic balance (HLB) and reduce surface tension differently than their linear counterparts [2].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP 3.25 (SIELC reported); XLogP 2.7 (calculated) |
| Comparator Or Baseline | Monooctyl succinate (linear C8 chain): LogP value not reported in comparable dataset, but class-level inference indicates higher LogP for linear versus branched isomers |
| Quantified Difference | Lower LogP for branched isooctyl ester relative to linear octyl ester (estimated ~0.3–0.5 LogP units based on alkane branching effects) |
| Conditions | Calculated physicochemical properties; cross-study inference from surfactant patent CN101385954A |
Why This Matters
A lower LogP influences aqueous solubility and partition behavior, affecting compound performance in aqueous formulations, chromatographic retention, and bioavailability in pharmacokinetic studies.
- [1] SIELC Technologies. Isooctyl hydrogen succinate. Published May 16, 2018. View Source
- [2] CN101385954A. Preparation method of high-purity succinate series surfactants for papermaking industry. View Source
